5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been focused on synthesizing novel derivatives of pyrazolopyrimidines and isoxazoles due to their potential anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, exploring their cytotoxic and 5-lipoxygenase inhibition activities. The study highlights the structure-activity relationship, suggesting the therapeutic potential of these compounds in cancer treatment and inflammation control Rahmouni et al., 2016.
Antiprotozoal Activities
Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles and evaluated their antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The study identified compounds with significant antitrypanosomal and antimalarial activities, presenting these derivatives as potential antiprotozoal agents Patrick et al., 2007.
Heterocyclic Compound Synthesis
Efforts to synthesize heterocyclic compounds based on furan derivatives have also been documented. For example, the synthesis of novel heterocyclic compounds incorporating the furan nucleus has led to the discovery of derivatives with promising pharmacological activities, including antiviral properties against the avian influenza virus Mostafa & Nada, 2015.
Inhibition of Enzymatic Activities
Research into the inhibition of cathepsins, enzymes implicated in various diseases, has led to the development of novel carboxamides. Lukić et al. (2017) synthesized 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, testing their inhibition of cathepsins B and K, which are critical in bone resorption and other physiological processes Lukić et al., 2017.
Anti-Influenza Virus Activity
Flefel et al. (2012) explored heterocyclic derivatives based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone for their anti-avian influenza virus activity, identifying compounds with significant effects against the H5N1 strain. This research points to the potential of such derivatives in combating influenza outbreaks Flefel et al., 2012.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-10-7-17(26)22-19(20-10)25-16(9-12(23-25)14-3-2-6-28-14)21-18(27)13-8-15(29-24-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H,21,27)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXGJJWYUERMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.